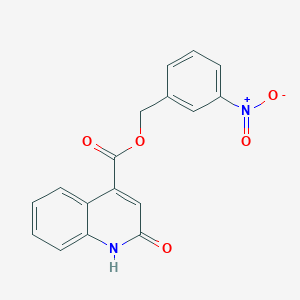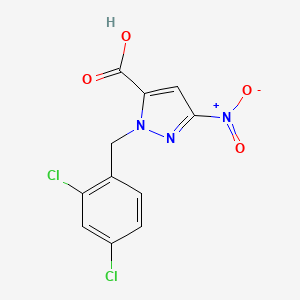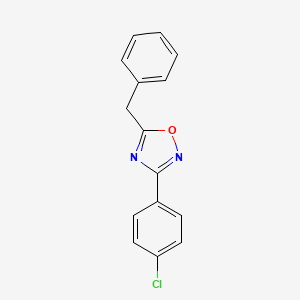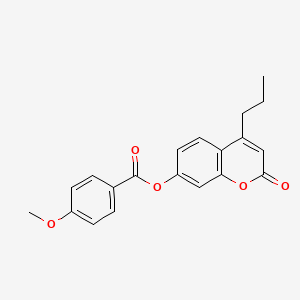
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division. MLN8054 has been shown to inhibit the growth of cancer cells in preclinical studies, making it a promising candidate for the development of new cancer treatments.
作用機序
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide works by inhibiting the activity of Aurora A kinase, a protein that is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting the activity of Aurora A kinase, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can prevent cancer cells from dividing and growing, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells in culture. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to the use of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments. 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is not specific to Aurora A kinase and can also inhibit the activity of other kinases, which can lead to off-target effects. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has limited solubility in water, which can make it difficult to administer to cells in culture.
将来の方向性
There are several future directions for research on 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of research is the development of new formulations of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. In addition, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in humans. Finally, there is a need for further research to identify other potential targets for small molecule inhibitors like 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, which could lead to the development of new cancer treatments.
合成法
The synthesis of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is a multi-step process that involves the use of several reagents and intermediates. The process begins with the synthesis of 5-chloro-2-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,4-difluoroaniline to produce the intermediate N-(2,4-difluorophenyl)-5-chloro-2-methoxybenzamide. This intermediate is then converted to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide through a series of reactions involving the use of several reagents and solvents.
科学的研究の応用
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Preclinical studies have shown that 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBJTMQOYBHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)